molecular formula C10H8BrNO2 B1376932 (2-(3-Bromophenyl)oxazol-4-yl)methanol CAS No. 885272-67-3

(2-(3-Bromophenyl)oxazol-4-yl)methanol

Cat. No. B1376932
CAS RN: 885272-67-3
M. Wt: 254.08 g/mol
InChI Key: UYBRRDMUOTVNJV-UHFFFAOYSA-N
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Description

“(2-(3-Bromophenyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 . It belongs to the class of organic compounds known as aryl-phenylketones . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(2-(3-Bromophenyl)oxazol-4-yl)methanol” consists of a five-membered oxazole ring attached to a 3-bromophenyl group and a methanol group . The oxazole ring contains one nitrogen and one oxygen atom .


Physical And Chemical Properties Analysis

“(2-(3-Bromophenyl)oxazol-4-yl)methanol” is a light yellow solid . It is stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Proteomics Research

The compound (2-(3-Bromophenyl)oxazol-4-yl)methanol is available for purchase as a specialty product for proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of peptides or in the modification of proteins for study .

Biological Activity Evaluation

Oxazole derivatives, including (2-(3-Bromophenyl)oxazol-4-yl)methanol , have been studied for various biological activities. For instance, there has been research on honokiol derivatives bearing oxazole groups for their potential as viral entry inhibitors . Although not directly related to the compound , this suggests that similar structures could be evaluated for antiviral properties.

Synthesis of Oxazolines

Advancements in the synthesis of oxazolines are ongoing, and (2-(3-Bromophenyl)oxazol-4-yl)methanol could be a precursor or an intermediate in such synthetic processes .

Antibacterial Potential

While not directly related to (2-(3-Bromophenyl)oxazol-4-yl)methanol , oxazole derivatives have been synthesized and examined for antibacterial potential against various bacterial strains . This indicates that the compound could potentially be explored for similar applications.

Mechanism of Action

The mechanism of action of “(2-(3-Bromophenyl)oxazol-4-yl)methanol” is not specified in the literature. Oxazoline-based compounds are known for their biological activities and have applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin or eyes, and using personal protective equipment .

Future Directions

The future directions for research on “(2-(3-Bromophenyl)oxazol-4-yl)methanol” and similar oxazoline-based compounds could involve exploring their potential applications in various fields such as pharmaceuticals, industrial chemistry, and polymers . Further studies could also focus on developing new synthetic methods and understanding their mechanisms of action .

properties

IUPAC Name

[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBRRDMUOTVNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743946
Record name [2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Bromophenyl)oxazol-4-yl)methanol

CAS RN

885272-67-3
Record name 2-(3-Bromophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(3-Bromophenyl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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